molecular formula C19H22ClN3O4 B2492494 3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 2034434-07-4

3-((3-chloropyridin-4-yl)oxy)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No. B2492494
CAS RN: 2034434-07-4
M. Wt: 391.85
InChI Key: SQKWUIBDVHOKOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine-1-carboxamide derivatives often involves multi-step chemical processes, including acylation, deprotection, and salt formation steps. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with a somewhat similar structure, has been developed through acylation of 4-aminopyridine and N,N′-carbonyldiimidazole, followed by deprotection and salt formation to achieve high purity products (Wei et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, provides insights into the spatial arrangement of atoms within the compound. For example, studies on related compounds have characterized structures through single-crystal X-ray diffraction and optimized the molecular structures using DFT, revealing detailed geometrical configurations and intermolecular interactions (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of piperidine-1-carboxamide derivatives can vary significantly based on their functional groups and substitution patterns. These compounds participate in various chemical reactions, leading to the formation of complex structures with diverse biological activities. For example, modifications and analogs of BCTC, a urea-based TRPV1 antagonist, have been explored to improve pharmacological profiles, demonstrating the compound's versatility in chemical synthesis and design (Nie et al., 2020).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. These characteristics are determined by the molecular structure and influence the compound's behavior in different environments.

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental for understanding the compound's potential uses. For instance, the compound's interaction with cannabinoid receptors and its binding affinities can be analyzed through computational models and pharmacophore analysis, providing insights into its chemical behavior and potential as a therapeutic agent (Shim et al., 2002).

Scientific Research Applications

Molecular Interaction Studies

Studies on compounds with similar structures, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been conducted to understand their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. These interactions are analyzed through methods like conformational analysis and comparative molecular field analysis (CoMFA), providing insights into the steric and electrostatic requirements for receptor binding. Such studies are crucial for rational drug design, allowing researchers to modify the chemical structure to enhance efficacy or reduce side effects (Shim et al., 2002).

Synthesis of Novel Compounds

Research also extends to the synthesis of novel compounds for potential therapeutic applications. For instance, the efficient synthesis of novel derivatives like 5,7-diarylpyrido[4,3-d]pyrimidines from related piperidine carboxamides demonstrates the versatility of these chemical backbones in generating new molecules with potential biological activities (Vijayakumar et al., 2014).

Biological Evaluation for Therapeutic Potential

Similar compounds are evaluated for their therapeutic potential, such as their anti-inflammatory and analgesic properties. For example, derivatives synthesized from visnaginone and khellinone have been assessed for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of these compounds in developing new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).

Exploration of Antidepressant and Nootropic Agents

Further research into piperidine carboxamides includes the synthesis and pharmacological evaluation of derivatives as potential antidepressant and nootropic agents. These studies involve assessing the compounds' efficacy in animal models, contributing to the understanding of their mechanisms and potential therapeutic applications (Thomas et al., 2016).

properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-25-17-6-5-13(10-18(17)26-2)22-19(24)23-9-3-4-14(12-23)27-16-7-8-21-11-15(16)20/h5-8,10-11,14H,3-4,9,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWUIBDVHOKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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